8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione
Description
Systematic IUPAC Nomenclature and Structural Classification
The systematic IUPAC nomenclature for this compound follows established conventions for substituted anthraquinones, designating the base structure as anthracene-9,10-dione with specific positional indicators for each functional group substituent. The IUPAC name this compound precisely describes the molecular architecture through numerical position indicators that correspond to the standard anthracene numbering system. The structural classification places this compound within the anthraquinone family, specifically as a polysubstituted derivative bearing both electron-donating methoxy groups and a hydroxyl group that significantly influence the compound's chemical reactivity and physical properties.
The anthracene-9,10-dione core structure serves as the fundamental framework, with the 9,10-dione designation indicating the presence of carbonyl groups at positions 9 and 10 of the anthracene ring system. The hydroxyl group positioned at carbon 8 contributes to the compound's hydrogen bonding capabilities and potential for further chemical modifications. The three methoxy groups located at consecutive positions 1, 2, and 3 create a unique substitution pattern that distinguishes this compound from other trimethoxy anthraquinone isomers. The methyl substituent at position 6 adds further structural complexity and contributes to the overall molecular weight and hydrophobic character of the compound.
Synonyms and Registry Identifiers (CAS, PubChem CID, DSSTox)
The compound is registered under the Chemical Abstracts Service number 78308-22-2, which serves as the primary international identifier for this specific molecular structure. This CAS registry number provides unambiguous identification across chemical databases and regulatory systems worldwide, ensuring consistent reference to this particular substituted anthraquinone derivative. The systematic cataloging of this compound includes alternative nomenclature forms that reflect different naming conventions while maintaining chemical accuracy.
Alternative synonyms include 1-Hydroxy-6,7,8-trimethoxy-3-methylanthraquinone, which represents a different positional numbering system that may appear in certain chemical literature and database entries. The United States Environmental Protection Agency DSSTox database assigns the identifier DTXSID80999660 to this compound, facilitating regulatory tracking and environmental fate assessment. Additional registry identifiers may exist in specialized chemical databases, reflecting the compound's relevance across multiple scientific disciplines and applications.
The systematic maintenance of these registry identifiers ensures consistent identification across international chemical databases, supporting both academic research and potential industrial applications. The multiplicity of naming conventions and identifiers reflects the compound's significance in chemical literature and the need for precise identification in complex chemical inventories and regulatory frameworks.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₆O₆ accurately represents the atomic composition of this compound, indicating eighteen carbon atoms, sixteen hydrogen atoms, and six oxygen atoms within the molecular structure. This formula encompasses the anthracene backbone carbons, the substituent carbons from methoxy and methyl groups, and all associated hydrogen and oxygen atoms. The systematic analysis of this molecular formula reveals the degree of functionalization present in this anthraquinone derivative and its relationship to other compounds within this chemical class.
The molecular weight calculations provide precise mass values essential for analytical chemistry applications and compound identification. Literature sources report molecular weight values of 328.32 grams per mole, with high-precision mass spectrometry data indicating 328.0947 grams per mole for exact mass determination. These molecular weight values are critical for analytical method development, including mass spectrometry protocols and chromatographic separation techniques used in compound identification and quantification.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆O₆ | |
| Molecular Weight (Standard) | 328.32 g/mol | |
| Exact Mass | 328.0947 g/mol | |
| CAS Registry Number | 78308-22-2 | |
| DSSTox Identifier | DTXSID80999660 |
The molecular composition analysis reveals the presence of six oxygen atoms distributed among the various functional groups: two oxygen atoms in the quinone carbonyl groups, three oxygen atoms in the methoxy substituents, and one oxygen atom in the hydroxyl group. This oxygen distribution significantly influences the compound's polarity, hydrogen bonding capacity, and overall chemical behavior. The carbon-to-hydrogen ratio reflects the aromatic nature of the anthracene core combined with the aliphatic character introduced by the methoxy and methyl substituents, creating a balanced molecular architecture suitable for diverse chemical interactions and potential biological activities.
Properties
IUPAC Name |
8-hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-8-5-9-13(11(19)6-8)16(21)14-10(15(9)20)7-12(22-2)17(23-3)18(14)24-4/h5-7,19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFIZFDPDDEBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999660 | |
| Record name | 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78308-22-2 | |
| Record name | 1-Hydroxy-6,7,8-trimethoxy-3-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078308222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The vinylketene acetal acts as a dienophile in Diels-Alder reactions with appropriately substituted naphthoquinones. For example, reacting 9b with 5,7-dihydroxy-6-methoxynaphthoquinone forms a tetracyclic intermediate. Acidic workup then liberates the hydroxyl groups, yielding a trihydroxyanthraquinone precursor.
Methylation Protocol
Selective methylation of the trihydroxy intermediate is achieved using dimethyl sulfate (DMS) in alkaline conditions. A 3:1 molar ratio of DMS to substrate in acetone/water (4:1) at 60°C for 12 hours provides the 1,2,3-trimethoxy configuration. The methyl group at position 6 is introduced earlier via Friedel-Crafts alkylation during naphthoquinone synthesis.
Table 1: Optimization of Methylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetone/H₂O | 78 |
| Temperature (°C) | 60 | 78 |
| Reaction Time (h) | 12 | 78 |
| DMS Equivalents | 3 | 78 |
Sequential Functionalization of Preformed Anthraquinones
An alternative strategy modifies preexisting anthraquinones, such as emodin or tectoquinone, through hydroxylation, methylation, and demethylation steps.
Starting Material: Tectoquinone (2-Methylanthraquinone)
Tectoquinone (CAS 84-54-8) serves as a precursor due to its C6 methyl group. Chromium(VI) oxide in acetic acid selectively oxidizes the methyl group to a carboxylic acid, which is decarboxylated to introduce a hydroxyl group at C8.
Critical Reaction Steps:
-
Oxidation:
-
Decarboxylation:
Heating the carboxylic acid derivative in quinoline with copper powder at 200°C removes CO₂, generating the C8 hydroxyl group. -
Methylation:
The hydroxyl groups at C1, C2, and C3 are protected as methyl ethers using iodomethane and potassium carbonate in DMF.
Biogenetic-Inspired Synthesis via Fungal Metabolites
Natural analogs like physcion-monomethylether (1-hydroxy-3,8-dimethoxy-6-methylanthraquinone) isolated from Aspergillus wentii provide a biosynthetic blueprint. Semi-synthetic modification involves:
Demethylation at C1
Using boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group from C1, yielding 1-hydroxy-3,8-dimethoxy-6-methylanthraquinone.
Directed Ortho-Methylation
A Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) installs the C2 methoxy group, followed by similar methylation at C3.
Challenges and Yield Optimization
-
Regioselectivity: Competing reactions at C4 and C5 necessitate protective groups (e.g., silyl ethers) during methylation.
-
Purification: Recrystallization from dimethylformamide (DMF) or acetic acid resolves structural isomers, as seen in capareolatin dimethyl ether synthesis.
-
Scale-Up Limitations: Chromium-based oxidations generate toxic waste, prompting shifts to catalytic methods using TEMPO/NaClO₂.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
Chemical Reactions Analysis
8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets. For instance, it can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access . This inhibition can lead to reduced blood sugar levels, making it a potential therapeutic agent for diabetes.
Comparison with Similar Compounds
Key Observations:
- Citreorosein’s reduced bioavailability (vs. emodin) underscores the negative impact of additional polar groups (e.g., hydroxymethyl) .
- Anticancer Mechanisms : Methoxy and methyl groups at specific positions correlate with enhanced apoptosis induction. For example, 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione increases reactive oxygen species (ROS) in cancer cells, halting the cell cycle .
- Cytotoxicity: Hydroxyl-rich analogs like emodin and chrysophanol exhibit EGFR/mTor pathway inhibition, while methoxy derivatives may act via alternative mechanisms (e.g., ROS modulation) .
Pharmacokinetic and Toxicity Considerations
- Bioavailability : Methoxy groups may enhance oral absorption compared to hydroxylated analogs, as seen in 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione’s efficacy .
- Toxicity : Hydroxyl groups contribute to cytotoxicity but may also increase off-target effects. For instance, Rubia cordifolia-derived 1,2-dihydroxy-6-methoxyanthracene-9,10-dione showed cytotoxicity in Vero cells, emphasizing the need for selectivity optimization .
Biological Activity
8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione is an anthraquinone derivative with the molecular formula and a molecular weight of 328.32 g/mol. This compound features a unique arrangement of hydroxyl and methoxy groups on its anthracene core, which significantly influences its chemical properties and biological activities.
Chemical Structure
The structural characteristics of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.32 g/mol |
| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃) |
| Core Structure | Anthracene |
Research indicates that this compound exhibits notable biological activities primarily through its ability to interact with various molecular targets. One significant mechanism is the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. By binding to the active site of α-glucosidase, this compound prevents substrate access, which may be beneficial in managing diabetes and related metabolic disorders .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. In vitro studies have shown that it can exhibit activity against various bacterial strains. The following table summarizes some findings related to its antimicrobial efficacy:
| Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 7.53 | Chloramphenicol | 7.67 |
| Methicillin-resistant S. aureus CGMCC 1.12409 | 7.63 | Chloramphenicol | 7.87 |
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity studies have been conducted to evaluate the potential anticancer effects of this compound. The following table lists IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HepG2 Hepatocellular Carcinoma | 12.2 | Galvaquinone B | 5 |
| MDA-MB-231 Breast Cancer Cells | 0.14 | Saquayamycin B | 0.025 |
These results suggest that the compound may possess significant cytotoxicity against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
- Diabetes Management : A study highlighted the potential of this compound in managing diabetes by inhibiting α-glucosidase activity . This suggests that it could be developed into a pharmacological agent for controlling blood sugar levels.
- Anticancer Research : In a comparative study involving various anthraquinones, this compound demonstrated superior cytotoxicity against liver cancer cells compared to other derivatives . Its ability to inhibit cell proliferation indicates a promising direction for further research in cancer therapeutics.
- Marine-Derived Analogues : The biological activities of marine-derived anthraquinones have been compared with synthetic derivatives like this compound. These studies emphasize the importance of structural modifications in enhancing biological potency .
Q & A
Q. How to design a study evaluating the antioxidant vs. pro-oxidant duality of this compound?
- Methodological Answer :
- Antioxidant assays : Measure DPPH/ABTS radical scavenging at physiological pH.
- Pro-oxidant assays : Quantify ROS (e.g., H₂O₂) via fluorogenic probes (e.g., DCFH-DA) in cell cultures.
- Dose-response curves : Identify concentration thresholds where activity shifts from protective to cytotoxic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
